

Biological Activities & Experimental Evidence

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Compound Focus: L-Moses

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L-Moses has demonstrated significant biological activity in diverse experimental models, from neuroprotection to anti-parasitic effects.

Experimental Model	Reported Effect	Key Findings
Human iPSC-derived Neurons	Neuroprotection against ER stress [1]	Attenuated Tunicamycin-mediated neuronal cell death and reduced activation of the pro-apoptotic protein CHOP in cortical and dopaminergic neurons.
Toxoplasma gondii (Parasite)	Anti-parasitic activity [2]	Inhibited tachyzoite proliferation in vitro. Parasites engineered to overexpress the target GCN5b showed decreased sensitivity, confirming on-target activity.
In Vivo Profile	Pharmacokinetics [3] [4]	Reported to have no observable cytotoxicity in PBMCs, good cell-permeability, and metabolic stability in human and mouse liver microsomes.

Experimental Protocols

The foundational research for **L-Moses** involves specific protocols to demonstrate its efficacy and mechanism of action.

In Vitro Anti-Parasitic Assay in *Toxoplasma gondii* [2]

This protocol is used to assess the compound's ability to inhibit the proliferation of the parasite.

- **Cell Culture:** Maintain human foreskin fibroblast (HFF) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS).
- **Parasite Culture:** Propagate *Toxoplasma gondii* Type I RH strain tachyzoites in HFF monolayers using DMEM with 1% heat-inactivated FBS at 37°C with 5% CO₂.
- **Compound Treatment:** Prepare **L-Moses** dihydrochloride in DMSO. Treat infected cultures with the compound.
- **Phenotypic Analysis:** Assess parasite proliferation after compound treatment. A significant fitness defect is observed.
- **Target Validation:** Engineer parasites to stably overexpress the wild-type GCN5b protein. These parasites show decreased sensitivity to **L-Moses** compared to the parental line, confirming the GCN5b bromodomain as the primary target.

Neuronal Protection Assay in Human iPSC-derived Cortical Neurons [1]

This protocol evaluates the neuroprotective effects of **L-Moses** against endoplasmic reticulum (ER) stress.

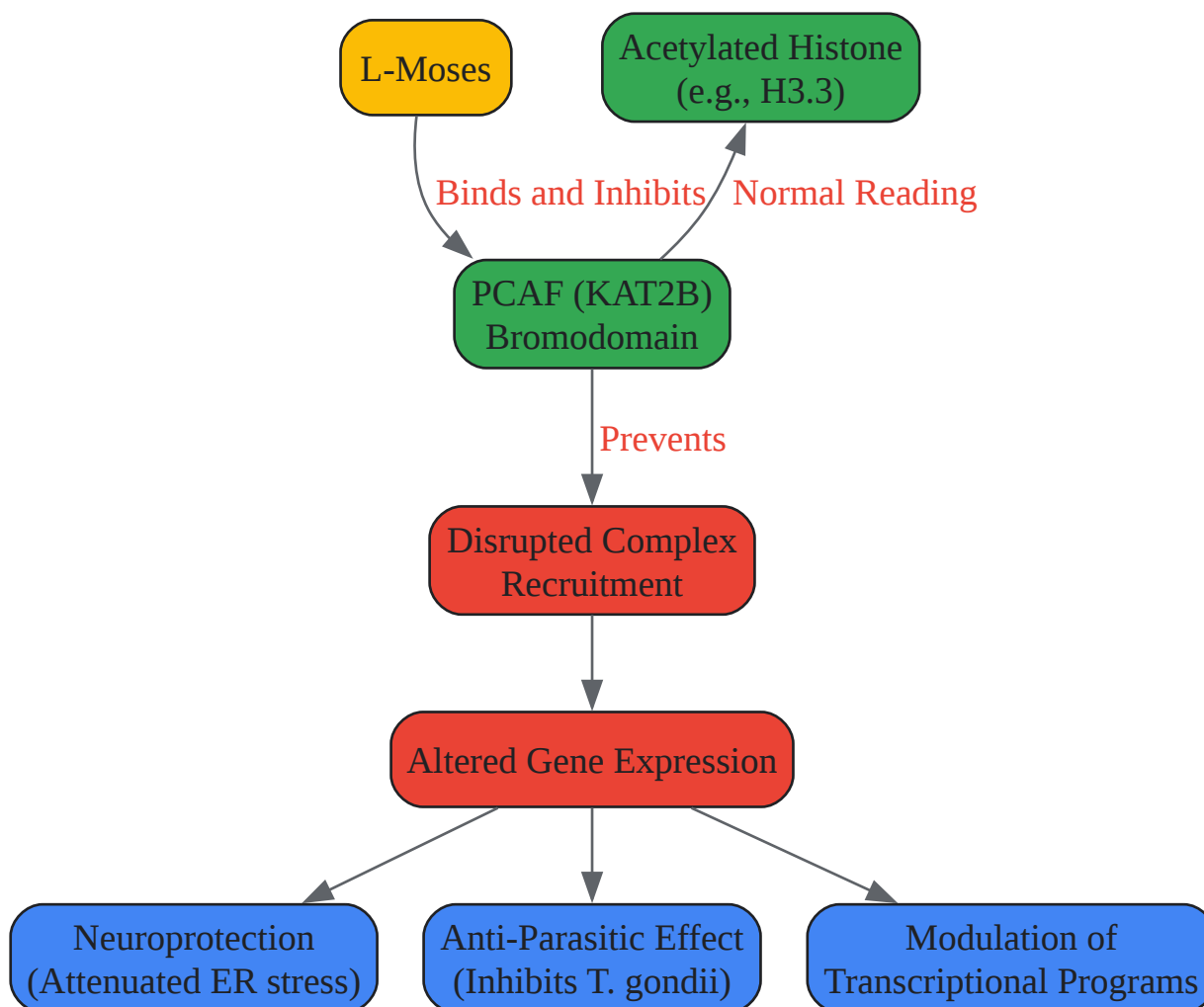
- **Neuronal Differentiation:** Differentiate human induced pluripotent stem cells (iPSCs) into cortical-like neurons (iNeurons).
- **Induction of ER Stress:** On day 14 of differentiation, treat neurons with Tunicamycin (e.g., 100 nM), a glycoprotein synthesis inhibitor that induces ER stress.
- **Compound Treatment:** Add **L-Moses** (e.g., 12.5 µM for cortical neurons) two days before the onset of Tunicamycin treatment.
- **Viability Measurement:** After a set incubation period, measure neuronal viability using an MTS assay.
- **Downstream Analysis:** **L-Moses** treatment attenuates cell death and activation of the ER stress marker CHOP. Follow-up transcriptional analysis (e.g., BRB-seq) shows that **L-Moses** partly reverses the transcriptional changes caused by Tunicamycin.

Mechanism and Pathways

L-Moses targets the bromodomain of PCAF (KAT2B), a module that "reads" acetylated lysine marks on histones. This binding disrupts the recruitment of transcriptional coactivator complexes to chromatin, thereby

modulating gene expression programs [3] [5].

The following diagram illustrates the mechanism of **L-Moses** and its investigated biological roles based on the search results.



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